molecular formula C22H24N2O8 B10761639 Doxycycline CAS No. 7164-70-7

Doxycycline

Cat. No.: B10761639
CAS No.: 7164-70-7
M. Wt: 444.4 g/mol
InChI Key: SGKRLCUYIXIAHR-AKNGSSGZSA-N
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Description

Doxycycline is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, sexually transmitted infections, and tick-borne diseases such as Lyme disease. This compound is also employed in the prevention of malaria. It was first patented in 1957 and came into commercial use in 1967 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxycycline is synthesized from oxytetracycline through a series of chemical reactions. The process involves the selective reduction of oxytetracycline to produce this compound. The key steps include:

    Hydrogenation: Oxytetracycline is hydrogenated in the presence of a palladium catalyst to form 5a,6-anhydro-oxytetracycline.

    Hydrolysis: The anhydro compound is then hydrolyzed to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, ensuring the antibiotic’s effectiveness and safety. The production also includes rigorous quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Doxycycline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) and ultraviolet (UV) light are commonly used for oxidation reactions.

    Reduction: Palladium catalysts are used for hydrogenation reactions.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives and degradation products, which are often studied for their stability and efficacy .

Scientific Research Applications

Doxycycline has a wide range of scientific research applications:

Mechanism of Action

Doxycycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping bacterial growth and replication. This compound also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide, which is involved in the inflammation process .

Comparison with Similar Compounds

    Tetracycline: The parent compound from which doxycycline is derived.

    Minocycline: Another second-generation tetracycline with similar antibacterial properties.

    Sancycline: A derivative with a slightly different chemical structure.

Comparison:

This compound’s unique properties, such as its high oral absorption, long half-life, and broad-spectrum activity, make it a valuable antibiotic in both human and veterinary medicine.

Properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2))
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037653, DTXSID80992212
Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.
Record name Doxycycline
Source DrugBank
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Record name DOXYCYCLINE
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Mechanism of Action

Protein synthesis is essential for survival and functioning of cells, including bacteria. Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit. The drug blocks the association charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is the acceptor site on the mRNA-ribosome complex. Doxycycline ultimately impedes the elongation phase of protein synthesis and halts the production of essential proteins for bacterial survival and functioning. Doxycycline mediates anti-inflammatory actions by preventing calcium-dependent microtubular assembly and lymphocytic proliferation, thereby inhibiting leukocyte movement during inflammation. It also inhibits nitric oxide synthase, which is an enzyme that produces nitric oxide, an inflammatory signaling molecule., TETRACYCLINES INHIBIT BACTERIAL PROTEIN SYNTHESIS. ... ONCE TETRACYCLINES GAIN ACCESS TO THE BACTERIAL CELL, THEY BIND PRINCIPALLY TO 30 S SUBUNITS OF BACTERIAL RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL T-RNA TO M-RNA-RIBOSOME COMPLEX. ... ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF THE TETRACYCLINESARE REVERSIBLE WHEN THE DRUG IS REMOVED. /TETRACYCLINES/
Record name Doxycycline
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Color/Form

YELLOW, CRYSTALLINE POWDER

CAS No.

564-25-0, 7164-70-7, 24390-14-5
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
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Record name Doxycycline
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Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Record name Doxycycline
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Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
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Record name Doxycycline Hyclate
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Record name DOXYCYCLINE ANHYDROUS
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